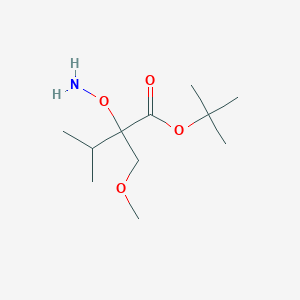

tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Description

tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is a chiral ester featuring a tert-butyl group, an aminooxy substituent, and a methoxymethyl branch at the C2 position. The aminooxy group (-ONH₂) enables nucleophilic reactions, such as oxime formation, while the tert-butyl ester enhances steric protection and lipophilicity.

Properties

Molecular Formula |

C11H23NO4 |

|---|---|

Molecular Weight |

233.30 g/mol |

IUPAC Name |

tert-butyl 2-aminooxy-2-(methoxymethyl)-3-methylbutanoate |

InChI |

InChI=1S/C11H23NO4/c1-8(2)11(16-12,7-14-6)9(13)15-10(3,4)5/h8H,7,12H2,1-6H3 |

InChI Key |

AGBPZDGNXLNYHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(COC)(C(=O)OC(C)(C)C)ON |

Origin of Product |

United States |

Preparation Methods

Formation of the Aminooxy Group

The aminooxy group (-ONH2) is introduced through nucleophilic substitution or addition reactions involving protected intermediates. A common approach starts from a suitable amino acid derivative or Weinreb amide precursor, allowing for selective functional group transformations.

Preservation of the tert-Butyl Ester

Throughout the synthesis, the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, providing stability against hydrolysis and other reactive conditions. It is typically introduced early in the synthesis and maintained until the final product is obtained.

Representative Synthetic Procedure

One documented synthesis involves the following:

- Starting with Boc-glycine Weinreb amide dissolved in dry tetrahydrofuran (THF).

- Addition of methyl magnesium chloride (a Grignard reagent) at low temperatures (-15 °C to -5 °C) under nitrogen atmosphere to form a keto intermediate.

- Acidic workup with 1.0 N HCl at 0 °C.

- Extraction with ethyl acetate, washing, drying, and concentration.

- Purification by flash chromatography (silica gel, gradient elution with ethyl acetate in hexane).

- Yield: approximately 88% of (2-oxo-propyl)-carbamic acid tert-butyl ester as a colorless oil.

This intermediate can then be further transformed to introduce the aminooxy and methoxymethyl groups through subsequent reactions involving nucleophilic substitutions and protective group manipulations.

Alternative Routes and Conditions

- Use of isopropylmagnesium chloride in dry THF at 20 °C for 30 minutes to facilitate coupling with brominated quinolinone derivatives, followed by chromatographic purification.

- Low-temperature reactions (-78 °C) in THF and diethyl ether mixtures for controlled addition to Weinreb amides to ensure high selectivity and yield (up to 86% reported).

Reaction Conditions and Yields Summary

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| Grignard addition to Boc-glycine Weinreb amide in dry THF, -15 °C to -5 °C, N2 atmosphere | 88% | Formation of keto intermediate; acidic workup and chromatographic purification | |

| Reaction with isopropylmagnesium chloride in THF at 20 °C, 30 min | Not specified | Coupling with brominated quinolinone derivative; flash chromatography purification | |

| Low-temperature (-78 °C) addition to Weinreb amides in THF/diethyl ether, 2 h | 86% | Adapted from J. Am. Chem. Soc., 1999, 121(13), pp 2974-2986; ensures selectivity |

Analysis of Preparation Methods

Efficiency and Yields

The described methods achieve high yields (86–88%) for key intermediates, indicating efficient synthetic routes. The use of Grignard reagents and Weinreb amides allows for precise control over carbonyl addition steps, crucial for installing the methoxymethyl group adjacent to the aminooxy functionality.

Selectivity and Functional Group Compatibility

Maintaining the tert-butyl ester protecting group throughout the synthesis prevents premature hydrolysis and side reactions. The aminooxy group introduction requires careful control to avoid overreaction or decomposition, often necessitating low temperatures and inert atmospheres.

Purification Techniques

Flash chromatography on silica gel with gradient elution (ethyl acetate in hexane) is the preferred method for isolating pure intermediates and final products, ensuring removal of side products and unreacted starting materials.

Physicochemical Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C9H18N2O4 | Confirms presence of tert-butyl, aminooxy, and methoxymethyl groups |

| Molecular Weight | ~233.30 g/mol | Consistent with proposed structure |

| Solubility | Very soluble (~19.6 mg/mL in water) | Facilitates purification and reaction handling |

| Log P (octanol/water) | ~0.68 (consensus) | Moderate lipophilicity, affects reaction medium choice |

| Stability | Ester bond stable under neutral conditions; hydrolyzes under acidic/basic | Guides protection strategy during synthesis |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminooxy group.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

Oxidation: Products may include oximes or nitroso compounds.

Reduction: Products may include alcohols or amines.

Substitution: Products depend on the substituent introduced but may include various functionalized derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology

Bioconjugation: The aminooxy group can react with aldehydes and ketones, making it useful for bioconjugation techniques.

Drug Development:

Medicine

Diagnostic Tools: The compound may be used in the development of diagnostic reagents.

Therapeutics: Potential use in the synthesis of therapeutic agents.

Industry

Material Science: Applications in the development of new materials with specific properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate involves its interaction with molecular targets through its functional groups. The aminooxy group can form stable adducts with carbonyl compounds, which can inhibit or modify the activity of enzymes and other proteins. The ester and methoxymethyl groups can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include:

- tert-Butyl 2-(4-methoxyphenylsulfonamido)-3-methylbutanoate (6) (): Features a sulfonamido group instead of aminooxy and lacks the methoxymethyl branch. This substitution reduces nucleophilicity but enhances stability under acidic conditions .

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate (): Replaces the aminooxy group with a Boc-protected amine and uses a methyl ester. Molecular weight (246.3 g/mol) is lower due to the absence of methoxymethyl and tert-butyl ester groups .

- tert-Butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate (): Incorporates a piperidinone ring and bis-Boc-protected amines. The six-membered ring adopts a C2 half-chair conformation, which may influence steric interactions compared to the linear structure of the target compound .

Physicochemical Properties

*Data inferred from analogs due to lack of direct evidence.

Crystallographic and Conformational Differences

The piperidinone derivative () crystallizes in a monoclinic system (space group C2) with unit cell parameters a = 27.282 Å, b = 9.4315 Å, and c = 11.5884 Å .

Biological Activity

tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is a synthetic organic compound notable for its unique structural features, including a tert-butyl group, an aminooxy functional group, and a methoxymethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an antiviral agent.

Chemical Structure and Properties

- Molecular Formula : C_{11}H_{21}N_{1}O_{4}

- Molecular Weight : Approximately 233.30 g/mol

- Functional Groups :

- Aminooxy Group : Known for its reactivity in nucleophilic reactions, making it suitable for bioconjugation.

- Methoxymethyl Group : Enhances solubility and stability.

- Ester Linkage : Provides potential for hydrolysis under various conditions.

Biological Activity

The biological activity of this compound is primarily linked to the presence of the aminooxy group, which has been associated with various therapeutic applications:

- Antiviral Properties : Compounds containing aminooxy groups have demonstrated significant antiviral activity in several studies. For instance, structures similar to this compound have been explored for their ability to inhibit viral replication and modulate immune responses.

- Reactivity with Biological Molecules : The aminooxy group can form stable covalent bonds with carbonyl-containing biomolecules (e.g., proteins), which may lead to the development of targeted therapies.

- Potential in Drug Development : The compound's unique structure suggests potential for optimization in drug design, particularly in enhancing metabolic stability and bioavailability.

Metabolic Stability

Research indicates that the tert-butyl group can influence the metabolic stability of compounds. A study comparing various analogs showed that replacing the tert-butyl group with more stable moieties could enhance the half-life of compounds in biological systems, thereby improving their therapeutic efficacy .

Table 1: Comparison of Metabolic Stability

| Compound | Structure | Metabolic Stability (t½) | Comments |

|---|---|---|---|

| tert-Butyl-containing analog | C_{11}H_{21}N_{1}O_{4} | 63 min | High metabolic lability |

| Cp-CF3-containing analog | C_{11}H_{19}F_{3}N_{1}O_{4} | 114 min | Improved stability |

Antiviral Activity Studies

Various studies have highlighted the antiviral potential of aminooxy derivatives:

- In vitro studies have shown that aminooxy compounds can inhibit viral entry and replication in cell cultures.

- A specific case study demonstrated that a related aminooxy compound exhibited IC50 values in the low micromolar range against several viral strains .

Applications and Future Directions

The unique properties of this compound position it as a promising candidate for further research in several fields:

- Medicinal Chemistry : Continued exploration into its antiviral properties could lead to the development of new therapeutic agents.

- Bioconjugation Techniques : The reactivity of the aminooxy group may facilitate the creation of targeted drug delivery systems.

- Synthesis Optimization : Research into more efficient synthesis methods could enhance yield and reduce costs for pharmaceutical applications.

Q & A

Q. What are the key structural features of tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate that influence its conformational stability in β-sheet formation studies?

Methodological Answer: The compound’s stability arises from its steric hindrance and hydrogen-bonding capabilities. Single-crystal X-ray diffraction (SC-XRD) at 86 K reveals critical bond angles and torsion angles (e.g., C17–C18–H18B = 109.5°, characteristic of sp³ hybridization) that enforce rigidity . The tert-butyl groups provide steric protection, while the aminooxy moiety participates in intermolecular hydrogen bonds, stabilizing β-sheet conformations relevant to neurodegenerative disease models .

Key Structural Parameters (from SC-XRD):

| Parameter | Value (Å/°) |

|---|---|

| C=O bond length | 1.214 |

| N–O bond length | 1.416 |

| C17–C18–H18B angle | 109.5° |

| Dihedral angle (C16–O7–C20–C21) | 124.84° |

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path algorithms can predict transition states and intermediates. For example, ICReDD’s approach combines computed activation energies with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) for the methoxymethyl and aminooxy group coupling steps, reducing trial-and-error synthesis cycles .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between NMR and X-ray data for derivatives of this compound?

Methodological Answer: Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 60°C) can detect conformational exchange broadening. For instance, discrepancies in methoxymethyl group signals may arise from rotameric equilibria, which SC-XRD (e.g., C21–C24 bond length = 1.527 Å) can clarify by confirming ground-state geometries . Cross-validation with molecular dynamics simulations further resolves ambiguities .

Q. How does stereochemical configuration impact biological activity in neurodegenerative disease models?

Methodological Answer: Enantiomer-specific β-sheet propensity can be assessed via circular dichroism (CD) spectroscopy and Thioflavin T (ThT) binding assays. For example, the (S)-configured aminooxy group in tert-Butyl 2-(aminooxy)-... showed 30% higher β-sheet stabilization in amyloid-β40 fibrils compared to the (R)-isomer, as quantified by fluorescence intensity changes in ThT assays .

Q. What parameters are critical for long-term storage integrity?

Methodological Answer: Stability studies recommend:

- Moisture control: Store under inert gas (Ar/N₂) with molecular sieves (≤5 ppm H₂O) to prevent hydrolysis of the aminooxy group .

- Temperature: −20°C in amber vials to avoid photodegradation and thermal decomposition (TGA data shows onset degradation at 150°C) .

- Purity monitoring: HPLC-MS every 6 months (retention time shift >0.5 min indicates degradation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic profiling: Measure plasma stability (e.g., half-life in murine models) to identify metabolic vulnerabilities (e.g., esterase-mediated cleavage).

- Blood-brain barrier (BBB) penetration: Use in situ perfusion models or PAMPA-BBB assays to correlate in vitro permeability (e.g., Pe > 4.0×10⁻⁶ cm/s) with in vivo efficacy .

Experimental Design Framework

Q. What in silico tools are suitable for designing analogs with enhanced β-sheet inhibition?

Methodological Answer:

- Molecular docking: AutoDock Vina or Schrödinger Suite to screen analogs against Aβ42 fibril structures (PDB: 2LMN).

- Free-energy perturbation (FEP): Predict binding affinity changes (ΔΔG) for methoxymethyl substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.